molecular formula C19H20O4 B1609403 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde CAS No. 77355-01-2

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde

Cat. No.: B1609403
CAS No.: 77355-01-2
M. Wt: 312.4 g/mol
InChI Key: JZWSXMHKNFDAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde (CAS 77355-01-2) is an aromatic dialdehyde of significant value in coordination chemistry and materials science. Its molecular structure features two formylphenoxy groups connected by a flexible pentamethylene spacer, which results in a defined dihedral angle of 77.28° between the benzene rings in its crystalline state . This specific geometry is a key factor in its utility as a building block for the construction of complex molecular architectures. The primary research application of this dialdehyde is as a precursor in condensation reactions with primary amines to form Schiff base ligands . These ligands are crucial in the template-directed synthesis of macrocyclic complexes with transition metal ions such as manganese(II) and cadmium(II) . The resulting macrocycles, often possessing N 3 O 2 donor sets, are of interest for their structural properties and potential applications in enzyme mimicking studies and as imaging reagents . The compound can be synthesized via a Williamson etherification reaction, involving p-hydroxybenzaldehyde and 1,5-dibromopentane in a polar aprotic solvent like DMF in the presence of potassium carbonate . The product can be purified and crystallized from solvents such as 1,4-dioxane . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(4-formylphenoxy)pentoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11,14-15H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWSXMHKNFDAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423597
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77355-01-2
Record name 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77355-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 5 4 Formylphenoxy Pentoxy Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

The synthetic planning for a target molecule begins with a retrosynthetic analysis, a process of mentally breaking down the complex structure into simpler, commercially available starting materials. amazonaws.com For 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde, the key structural features are the two ether linkages connecting a central pentoxy chain to two 4-formylphenoxy moieties.

The most logical disconnections are at the carbon-oxygen bonds of the ether linkages. This is a common strategy for ethers, leading back to an alcohol (or phenoxide) and an alkyl halide through the well-established Williamson ether synthesis. amazonaws.com

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic step suggests that the target molecule can be synthesized from two equivalents of 4-hydroxybenzaldehyde (B117250) and one equivalent of a five-carbon dihaloalkane, such as 1,5-dibromopentane (B145557).

This disconnection is highly strategic as it leads to symmetrical starting materials, simplifying the synthetic procedure and avoiding issues of regioselectivity that might arise from a stepwise approach with an unsymmetrical intermediate. The starting materials, 4-hydroxybenzaldehyde and 1,5-dibromopentane, are readily available commercial reagents.

Detailed Synthetic Pathways and Reaction Optimizations for the Formation of this compound

The forward synthesis, based on the retrosynthetic analysis, primarily involves a double Williamson ether synthesis.

Etherification Reactions in the Synthesis of Aromatic Polyethers

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. francis-press.com It proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.org In the synthesis of this compound, two molecules of 4-hydroxybenzaldehyde are reacted with one molecule of 1,5-dibromopentane.

A published procedure by Balić et al. (2012) details the synthesis of the title compound. iucr.org In this method, 4-hydroxybenzaldehyde is treated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic potassium phenoxide in situ. Subsequently, a solution of 1,5-dibromopentane in DMF is added, and the reaction mixture is heated to reflux. iucr.org The phenoxide ion then displaces the bromide ions from both ends of the pentane (B18724) chain in a double SN2 reaction to form the desired product.

Reaction Scheme: 2 HOC₆H₄CHO + Br(CH₂)₅Br + K₂CO₃ (in DMF) → O(C₆H₄CHO)₂(CH₂)₅ + 2 KBr + H₂O + CO₂

The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phenoxide ion more exposed and nucleophilic, thus accelerating the rate of the SN2 reaction. numberanalytics.comfrancis-press.com

Purification Techniques for Complex Organic Intermediates in Dialdehyde (B1249045) Synthesis

The purification of the final product, this compound, is facilitated by its crystalline solid nature. In the procedure described by Balić et al. (2012), after the reaction is complete, the mixture is poured into demineralized water, causing the product to precipitate out of the DMF/water mixture. iucr.org This precipitate can then be collected by filtration and washed with plenty of water to remove inorganic salts like potassium bromide and any remaining DMF. iucr.org

For further purification, recrystallization is a highly effective method for crystalline organic compounds. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this specific dialdehyde, single crystals suitable for X-ray diffraction were grown by the slow liquid diffusion of water into a 1,4-dioxane (B91453) solution of the compound. iucr.org

Another potential purification technique for aldehydes is the formation of a bisulfite adduct. numberanalytics.commasterorganicchemistry.com By treating the crude product with a saturated aqueous solution of sodium bisulfite, the aldehyde groups react to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treating the aqueous solution with a base. numberanalytics.com

Emerging Synthetic Approaches and Green Chemistry Principles in the Synthesis of this compound

While the established synthesis is effective, it relies on DMF, a solvent that is facing increasing scrutiny due to its reproductive toxicity. whiterose.ac.uk Green chemistry principles encourage the use of safer solvents. Potential replacements for DMF include dimethyl sulfoxide (B87167) (DMSO), which is often used in similar reactions, or more modern, bio-based solvents like Cyrene™ (dihydrolevoglucosenone), γ-Valerolactone (GVL), or N-butyl-2-pyrrolidinone (NBP). acsgcipr.orgsigmaaldrich.comiris-biotech.desigmaaldrich.com

Phase-transfer catalysis (PTC) offers another green alternative to the use of anhydrous polar aprotic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can facilitate the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. wikipedia.orgnumberanalytics.com This can allow the reaction to be carried out in a two-phase system (e.g., water/toluene), avoiding the need for solvents like DMF and often proceeding under milder conditions. francis-press.com

Microwave-assisted synthesis is another emerging technique that can significantly accelerate reaction times and improve yields in Williamson ether syntheses, potentially reducing energy consumption and the formation of byproducts. wikipedia.org

Scale-Up Considerations and Industrial Synthesis Perspectives for Aromatic Dialdehydes

For the industrial-scale synthesis of this compound and similar aromatic dialdehydes, several factors beyond the laboratory method must be considered.

Table 1: Industrial Synthesis Considerations

Factor Consideration
Cost of Raw Materials 4-hydroxybenzaldehyde and 1,5-dibromopentane are bulk chemicals, but their prices will be a major factor in the final product cost.
Solvent Choice and Recovery The use of large volumes of solvents like DMF is costly and environmentally problematic. An industrial process would require an efficient solvent recovery and recycling system. The development of a PTC-based process could be more cost-effective and environmentally friendly.
Reaction Conditions While refluxing is feasible, it is energy-intensive. Optimizing the temperature and reaction time to maximize throughput and minimize energy consumption is critical. The use of flow chemistry reactors could offer better control over reaction parameters and improve safety and efficiency.
Work-up and Purification Filtration and washing procedures must be scalable. The use of large volumes of water for precipitation and washing would need to be managed to minimize wastewater. Recrystallization at an industrial scale requires large, specialized equipment.

| Process Safety | The use of flammable solvents and heating requires robust safety protocols. The potential for runaway reactions, though less likely in this specific synthesis, must always be assessed. |

A Chinese patent (CN109651120A) describes an industrial preparation method for a similar compound, 4-(4-formylphenoxy)benzaldehyde (B1280466), which highlights some of these considerations. The patent emphasizes achieving high purity (>99%) and high molar yield (>97%) by carefully controlling reaction conditions, including the azeotropic removal of water before the etherification step to drive the reaction to completion. This suggests that for industrial production, meticulous control over each step is paramount to achieving the desired product quality and economic viability.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₂₀H₂₀O₄
4-hydroxybenzaldehyde C₇H₆O₂
1,5-dibromopentane C₅H₁₀Br₂
Potassium carbonate K₂CO₃
Dimethylformamide (DMF) C₃H₇NO
Potassium bromide KBr
1,4-dioxane C₄H₈O₂
Sodium bisulfite NaHSO₃
Dimethyl sulfoxide (DMSO) C₂H₆OS
Cyrene™ (dihydrolevoglucosenone) C₆H₈O₂
γ-Valerolactone (GVL) C₅H₈O₂
N-butyl-2-pyrrolidinone (NBP) C₈H₁₅NO
Tetrabutylammonium bromide C₁₆H₃₆BrN

Advanced Spectroscopic and Structural Elucidation of 4 5 4 Formylphenoxy Pentoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde in solution. Both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the chemical environment of each atom within the molecule, confirming the presence of the aromatic rings, the aldehyde functionalities, and the flexible pentoxy linker.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehydic protons, the aromatic protons on the two benzene (B151609) rings, and the methylene (B1212753) protons of the pentoxy chain. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the formyl group and the electron-donating nature of the ether linkage. The integration of these signals would confirm the proton count for each distinct group.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbons of the aldehyde groups would appear at a characteristic downfield shift. The aromatic carbons would show distinct signals based on their substitution pattern, and the aliphatic carbons of the pentoxy chain would be observed in the upfield region of the spectrum.

While specific 2D NMR data for this compound are not publicly available, the application of these techniques would be crucial for its definitive structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. This would be instrumental in assigning the protons of the pentoxy chain by showing the connectivity between the different methylene groups. It would also help in assigning the coupled aromatic protons on each benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D NMR technique correlates directly bonded ¹H and ¹³C nuclei. An HMQC spectrum would allow for the unambiguous assignment of each carbon atom that is attached to a proton.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound. While specific spectral data for this compound is not available, the expected characteristic absorption bands can be predicted based on its molecular structure.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two aldehyde groups, typically appearing in the region of 1700-1680 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹, while the aldehydic C-H stretch would present a characteristic pair of bands around 2850 and 2750 cm⁻¹. The C-O-C stretching of the ether linkages would give rise to strong bands in the 1250-1000 cm⁻¹ region. The aliphatic C-H stretching of the pentoxy chain would be visible around 2950-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the benzene rings would be expected to produce strong Raman signals. The C=O stretching vibration would also be Raman active. The flexibility of the pentoxy chain might lead to a series of bands in the lower frequency region of the Raman spectrum, providing insights into its conformational freedom.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular formula of this compound is C₁₉H₂₀O₄, which corresponds to a molecular weight of 312.35 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to the molecular weight. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways would likely involve:

Cleavage of the C-O bonds of the ether linkages.

Loss of the formyl group (CHO).

Fragmentation of the pentoxy chain.

Analysis of these fragment ions would provide further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions in this compound Systems

Crystal Data: The compound crystallizes in the monoclinic space group C2/c. nih.gov The unit cell parameters are as follows:

ParameterValue nih.gov
a22.3018 (8) Å
b4.6829 (16) Å
c31.6082 (12) Å
α90°
β103.752 (4)°
γ90°
Volume3206.5 (11) ų
Z8

The X-ray crystal structure reveals that the two formylphenoxy groups are linked by the five-carbon methylene chain. nih.gov A key conformational feature is the dihedral angle between the two benzene rings, which is reported to be 77.28°. nih.gov This significant twist between the aromatic moieties is a result of the flexible pentoxy linker, which allows the molecule to adopt a conformation that minimizes steric hindrance in the crystal packing.

In the crystal lattice, the molecules of this compound are organized through a network of weak intermolecular interactions. nih.gov The primary interactions are C—H···O hydrogen bonds. These interactions link the molecules into dimers, which are then further connected to form a staircase-like motif. nih.gov The crystal structure is further stabilized by a number of additional weak C—H···O interactions. nih.gov While π–π stacking interactions are often observed in aromatic systems, the significant dihedral angle between the benzene rings in this compound may preclude strong face-to-face π–π stacking.

Table of Hydrogen-Bond Geometry (Å, °):

D—H···AD—HH···AD···AD—H···A
C1—H1···O40.952.533.3401 (18)144
C8—H8B···O40.992.583.4815 (18)152
C6—H6···O20.952.533.4487 (16)163
C12—H12B···O10.992.503.4360 (18)157
C14—H14···O30.952.633.4977 (15)151
C19—H19···O10.952.633.3698 (19)135

Data sourced from Balić et al. (2012). nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives

As of the current body of scientific literature, there are no available research findings or data specifically detailing the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound. The existing research primarily focuses on the synthesis and structural elucidation of the achiral parent compound itself. nih.gov

Studies involving chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are contingent upon the synthesis of enantiomerically pure or enriched chiral molecules. Such derivatives would typically involve introducing stereocenters into the molecular structure, for instance, by modifying the pentoxy linker or by reacting the terminal aldehyde groups with chiral reagents.

In the absence of such chiral derivatives, no experimental data from CD or ORD spectroscopy can be reported. Therefore, a stereochemical analysis based on chiroptical measurements is not applicable to the parent compound this compound, and no studies on its chiral derivatives have been published.

Theoretical and Computational Investigations of 4 5 4 Formylphenoxy Pentoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometries, orbital energies, and various spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is particularly useful for optimizing the three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. researchgate.netstackexchange.com For 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde, DFT calculations can elucidate its preferred conformations in the gas phase or in solution, which can be compared with experimental data from X-ray crystallography.

A typical DFT study would involve the following steps:

Construction of an initial 3D model of the molecule.

Selection of an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) to balance accuracy and computational cost. arxiv.orgmdpi.com

Geometry optimization to find the minimum energy structure. This process iteratively adjusts atomic positions to minimize the total electronic energy. stackexchange.com

Frequency calculations to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman). researchgate.net

By performing these calculations, one can obtain theoretical values for bond lengths, bond angles, and dihedral angles, which can then be compared to the experimental X-ray diffraction data.

Table 1: Selected Experimental Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₉H₂₀O₄
Molecular Weight 312.35
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 22.3018 (8)
b (Å) 4.6829 (16)
c (Å) 31.6082 (12)
β (°) 103.752 (4)
Dihedral angle between benzene (B151609) rings (°) 77.28 (6)

Data sourced from Balić et al. (2012). nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and regioselectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com For the aldehyde condensation reactions of this compound, such as the formation of Schiff bases with amines, FMO analysis can provide valuable predictions.

The aldehyde groups are the primary sites of electrophilicity in this molecule. In a nucleophilic addition reaction, the nucleophile (e.g., an amine) will donate electrons from its HOMO to the LUMO of the aldehyde. libretexts.orgmasterorganicchemistry.com The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile (the HOMO-LUMO gap) is a key indicator of reactivity; a smaller gap generally corresponds to a more facile reaction.

A computational FMO analysis would involve:

Performing a single-point energy calculation on the optimized geometry of this compound and the reacting nucleophile (e.g., an amine) to obtain their molecular orbitals.

Identifying and visualizing the HOMO and LUMO for each molecule. For the dialdehyde (B1249045), the LUMO is expected to be localized primarily on the carbonyl carbons of the aldehyde groups, indicating these are the most electrophilic sites. libretexts.org The HOMO of an amine is typically centered on the nitrogen atom.

Calculating the energies of the HOMO and LUMO to determine the HOMO-LUMO gap and predict the most favorable reaction pathway.

Table 2: Conceptual FMO Interaction in the Condensation of this compound with an Amine

Reactant Interacting Orbital Role Key Characteristics
This compound LUMO Electrophile Localized on the carbonyl carbons of the aldehyde groups.

Molecular Dynamics Simulations for Conformational Space Exploration and Solution Behavior

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations are particularly well-suited for studying large and flexible molecules like this compound, especially its behavior in a solvent. nih.govmdpi.com

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most populated conformations of the molecule in a given solvent and the energy barriers between them.

Solvation Structure: Understanding how solvent molecules (e.g., water, ethanol) arrange themselves around the different parts of the molecule, such as the polar aldehyde groups and the nonpolar aromatic rings.

Transport Properties: In principle, properties like the diffusion coefficient could be estimated, which are relevant for understanding its behavior in solution. researchgate.netacs.org

Chemoinformatic Approaches for Structure-Property Relationship (SPR) Derivations in Aromatic Ethers

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry. nih.govisc3.org One of its most powerful applications is the development of Quantitative Structure-Property Relationship (QSPR) models. researchgate.netacs.org These models correlate the chemical structure of a molecule with a specific physical, chemical, or biological property.

For a class of compounds like aromatic ethers, a QSPR model could be developed to predict properties such as boiling point, solubility, or even material-specific properties like liquid crystal transition temperatures. To build such a model, a dataset of known aromatic ethers and their measured properties is required.

The process for developing a QSPR for aromatic ethers, including this compound, would involve:

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can range from simple counts of atoms and bonds to more complex topological and quantum-chemical descriptors. researchgate.netacs.org

Model Building: Statistical methods or machine learning algorithms are used to create a mathematical equation that links the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Once a validated QSPR model is established, it can be used to predict the properties of new, unsynthesized aromatic ethers, thereby guiding the design of molecules with desired characteristics.

Computational Design of Functionalized Derivatives of this compound for Specific Material Applications

The presence of two aldehyde groups and two aromatic rings makes this compound a versatile building block for the synthesis of more complex structures, such as polymers, macrocycles, or liquid crystals. Computational design can accelerate the discovery of new functional materials derived from this scaffold. nih.govacs.org

A computational design workflow might proceed as follows:

Define Target Properties: The desired properties for the new material are specified. For example, for a liquid crystal, this might be a specific transition temperature range. For a polymer, it could be a high thermal stability.

Virtual Library Generation: A virtual library of derivatives is created by computationally modifying the parent molecule. This could involve changing the length or branching of the alkyl chain, or introducing different substituents onto the aromatic rings.

High-Throughput Screening: The properties of each molecule in the virtual library are predicted using methods like DFT and QSPR models. This allows for the rapid screening of thousands of potential candidates.

Prioritization and Synthesis: The most promising candidates identified through computational screening are then prioritized for experimental synthesis and characterization.

This in silico approach can significantly reduce the time and resources required for the development of new materials by focusing experimental efforts on the most promising candidates. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Schiff bases

Exploration of the Functional Properties of 4 5 4 Formylphenoxy Pentoxy Benzaldehyde in Advanced Materials Science

Precursor Role in Polymer Synthesis and Macromolecular Architecture

The bifunctional nature of 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde, possessing two reactive aldehyde groups, allows it to serve as a key monomer in various polymerization reactions. These reactions lead to the formation of macromolecules with diverse and complex architectures, from linear polymers to intricate three-dimensional networks.

Polycondensation Reactions Involving Aldehyde and Phenoxy Moieties for Novel Polymer Architectures

The aldehyde functional groups of this compound are highly susceptible to condensation reactions with primary amines, a process that results in the formation of an imine or azomethine linkage (C=N), also known as a Schiff base. This reaction is a cornerstone of polycondensation, enabling the synthesis of poly(azomethine)s, a class of polymers known for their high thermal stability, mechanical strength, and interesting optoelectronic properties. doi.orgscite.ai The reaction between a dialdehyde (B1249045), such as this compound, and a diamine leads to the formation of a long-chain polymer, with the repeating unit defined by the structures of the two monomers. acs.org

The general scheme for the polycondensation of a dialdehyde with a diamine to form a poly(azomethine) is as follows:

n OHC-Ar-CHO + n H₂N-Ar'-NH₂ → [-CH=N-Ar'-N=CH-Ar-]_n + 2n H₂O

Where Ar represents the aromatic core of the dialdehyde, in this case, the 4-[5-(4-Formylphenoxy)pentoxy]phenylene moiety, and Ar' is the aromatic or aliphatic core of the diamine. The flexible pentoxy spacer in this compound can enhance the solubility of the resulting polymers, a common challenge with rigid-rod polymers. mdpi.com

Synthesis of Liquid Crystalline Polymers Utilizing Mesogenic Scaffolds Derived from Dialdehydes

The rigid, rod-like structure imparted by the aromatic rings and azomethine linkages in poly(azomethine)s makes them excellent candidates for liquid crystalline polymers (LCPs). researchgate.net These materials exhibit a state of matter intermediate between that of a conventional liquid and a solid crystal, possessing both fluidity and long-range molecular order. The incorporation of a flexible spacer, such as the pentoxy chain in this compound, into the polymer backbone is a well-established strategy for inducing thermotropic liquid crystalline behavior. nih.gov This flexible segment lowers the melting point of the polymer and allows for the formation of mesophases at accessible temperatures. nih.gov

The liquid crystalline properties of poly(azomethine)s are highly dependent on the structure of both the dialdehyde and the diamine monomers. The length and flexibility of the spacer unit play a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. tandfonline.com For instance, studies on similar symmetrical azomethines have shown that the presence of flexible alkyl chains can lead to the observation of various mesophases, including nematic and smectic phases. tandfonline.com It is therefore anticipated that polymers synthesized from this compound would exhibit such thermotropic liquid crystalline properties, making them suitable for applications in areas such as high-strength fibers, optical films, and electronic components.

Supramolecular Chemistry and Self-Assembly of this compound

Beyond its role in covalent polymer synthesis, the molecular structure of this compound also lends itself to the construction of ordered structures through non-covalent interactions and the formation of porous organic frameworks.

Non-Covalent Interactions in Directed Assembly Processes for Ordered Structures

The crystal structure of this compound reveals the significant role of non-covalent interactions in its solid-state packing. Specifically, weak C-H···O hydrogen bonds are instrumental in the formation of dimeric structures and further connect these dimers into a more extended, ordered network. nih.gov In a related polymorph of a similar dialdehyde with a butoxy spacer, these interactions lead to the formation of a two-dimensional network. nih.gov Such directed assembly processes, guided by weak intermolecular forces, are fundamental to supramolecular chemistry and crystal engineering. The ability of this molecule to form predictable, ordered structures through self-assembly is a key property that can be exploited in the design of new crystalline materials.

Formation of Covalent Organic Frameworks (COFs) or Porous Organic Polymers (POPs) as a Building Block

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of materials characterized by their high porosity, large surface areas, and crystalline or amorphous structures, respectively. doi.orgresearchgate.net They are synthesized from organic building blocks linked by strong covalent bonds. researchgate.net Dialdehydes are a common class of monomer used in the synthesis of imine-linked COFs and POPs through condensation reactions with multivalent amines. acs.orgrsc.org

Given the presence of two aldehyde functionalities, this compound is a potential building block for the construction of COFs and POPs. rsc.org The reaction of this dialdehyde with a planar, multitopic amine, such as a triamine, under solvothermal conditions could lead to the formation of a 2D or 3D porous network. ias.ac.inresearchgate.net The flexible pentoxy spacer in the dialdehyde could introduce a degree of conformational flexibility into the resulting framework, potentially influencing its porosity and guest-binding properties. The ability to incorporate specific functionalities through the choice of monomers makes these materials highly tunable for applications in gas storage, separation, and catalysis. rsc.org

Applications in Optical and Electronic Materials

Poly(azomethine)s, the polymers derived from this compound, are a class of conjugated polymers that are isoelectronic with poly(p-phenylene vinylene)s (PPVs), a well-known family of electroluminescent materials. mdpi.com This structural similarity suggests that poly(azomethine)s may also possess interesting optical and electronic properties.

Research on various poly(azomethine)s has demonstrated their potential in a range of electronic and optoelectronic applications. researchgate.net They are known to exhibit semiconducting properties, with electrical conductivity that can be tuned by doping. mdpi.comproquest.com The ordering of the polymer chains, particularly in a liquid crystalline phase, has been shown to enhance electrical conductivity. nih.gov Furthermore, many Schiff base polymers exhibit photoluminescence (fluorescence), with the emission color being dependent on the specific molecular structure. nih.govacs.org The introduction of different substituents on the aromatic rings can modulate the electronic band gap and, consequently, the optical and electronic properties of the resulting polymer. acs.org

While specific data on the optical and electronic properties of polymers derived directly from this compound are not widely available, the general characteristics of the poly(azomethine) class of polymers suggest their potential utility in applications such as:

Organic Light-Emitting Diodes (OLEDs): The potential for electroluminescence makes these materials interesting for use as the emissive layer in OLEDs. mdpi.com

Organic Photovoltaics (OPVs): The semiconducting nature of poly(azomethine)s makes them candidates for use as donor or acceptor materials in organic solar cells. rsc.org

Organic Field-Effect Transistors (OFETs): The charge transport properties of these polymers are relevant for their application as the active channel material in OFETs.

Below is a table summarizing the potential properties and applications of polymers derived from this compound based on the known characteristics of the poly(azomethine) class.

PropertyRelevance to this compound-based PolymersPotential Applications
Polycondensation with Amines Forms high molecular weight poly(azomethine)s. acs.orgHigh-performance plastics, specialty polymers.
Liquid Crystallinity The flexible pentoxy spacer can induce thermotropic liquid crystalline phases. nih.govHigh-strength fibers, optical films, anisotropic conductors.
Supramolecular Assembly C-H···O interactions direct crystal packing. nih.govCrystal engineering, design of molecular solids.
COF/POP Formation Can act as a dialdehyde linker in porous framework synthesis. rsc.orgGas storage, separation, heterogeneous catalysis.
Semiconductivity Conjugated backbone allows for charge transport. mdpi.comproquest.comOrganic electronics (OFETs, OPVs).
Photoluminescence Potential for light emission due to conjugated structure. nih.govacs.orgOrganic light-emitting diodes (OLEDs).

Chromophoric Properties and Photophysical Behavior of Derived Systems

The chromophoric and photophysical properties of materials derived from this compound, such as bis-Schiff bases and related polymers, are of significant interest for applications in optoelectronics. The conversion of the formyl groups into imine (-CH=N-) functionalities through reaction with primary amines extends the π-conjugated system, which is fundamental to the electronic and optical properties of the resulting materials. nih.gov

The photophysical behavior of Schiff bases is largely dictated by the nature of the aromatic rings and the substituents attached to them. uniss.it In systems derived from this compound, the electronic transitions responsible for UV-Vis absorption are typically π → π* and n → π* transitions associated with the aromatic rings and the imine groups. The flexible pentoxy spacer, while not directly part of the chromophore, can influence the spatial arrangement of the aromatic units, thereby affecting intermolecular and intramolecular interactions and, consequently, the photophysical response. nih.govcureusjournals.com

For instance, Schiff bases derived from similar aromatic aldehydes are known to be fluorescent. nih.gov The emission properties, including the wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. The introduction of different amine substituents allows for the fine-tuning of these properties. For example, attaching electron-donating or electron-withdrawing groups to the amine moiety can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra. uniss.it

Below is a representative table of photophysical data for hypothetical bis-Schiff bases derived from this compound and various aniline (B41778) derivatives, illustrating the potential tunability of their optical properties.

Derivative Substituent on Aniline Absorption λmax (nm) Emission λmax (nm) Quantum Yield (ΦF)
SB-1 -H~360~450~0.25
SB-2 -OCH₃ (electron-donating)~375~470~0.35
SB-3 -NO₂ (electron-withdrawing)~350~430~0.15

Note: The data in this table is illustrative and based on typical values for similar Schiff base compounds reported in the literature.

The flexible pentoxy spacer can also impart interesting solution and solid-state properties. In solution, the spacer allows the two aromatic ends of the molecule to adopt various conformations. In the solid state, this flexibility can influence the crystal packing and potentially lead to the formation of materials with desirable morphologies for electronic applications.

Potential in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) as a Structural Unit

The structural characteristics of this compound make it a versatile platform for designing materials for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In these devices, the performance is highly dependent on the electronic properties and morphology of the organic materials used in the active layers. uniss.italfachemic.com

In Organic Light-Emitting Diodes (OLEDs):

Polymers and macrocycles derived from this compound could potentially serve as emissive or charge-transporting materials in OLEDs. researchgate.netalfachemic.com Poly(azomethine)s, which are polymers containing Schiff base linkages, synthesized from aromatic dialdehydes and diamines, have been investigated for their electroluminescent properties. researchgate.net The extended π-conjugation along the polymer backbone can facilitate charge transport, while the specific chemical structure determines the emission color and efficiency.

The flexible pentoxy spacer in polymers derived from this dialdehyde could offer several advantages. It can enhance the solubility of the resulting polymers, which is beneficial for solution-based processing techniques like spin-coating or inkjet printing, potentially reducing manufacturing costs. Furthermore, the spacer can disrupt extensive π-stacking in the solid state, which can sometimes lead to quenching of fluorescence. By controlling the intermolecular interactions, it may be possible to achieve higher emission quantum yields in the solid state.

A hypothetical OLED device could incorporate a polymer derived from this compound as the emissive layer (EML). The performance of such a device would depend on the energy levels (HOMO/LUMO) of the polymer, its charge carrier mobility, and its photoluminescence quantum yield.

Below is a table outlining the potential roles and characteristics of materials derived from this compound in OLEDs.

Derived Material Potential Role in OLED Key Structural Feature Anticipated Property
Poly(azomethine)Emissive Layer (EML)Conjugated polymer backboneTunable light emission, solution processability
Macrocyclic Schiff BaseHost for Emissive DopantDefined molecular cavityGood film-forming properties, high triplet energy
Bis-Schiff BaseElectron Transport Layer (ETL)Electron-deficient imine groupsFacilitates electron injection and transport

Note: This table presents potential applications based on the known functions of similar classes of organic materials.

In Organic Field-Effect Transistors (OFETs):

The flexible pentoxy spacer could play a significant role in controlling the self-assembly and morphology of the active layer. nih.gov By influencing the packing of the molecules, the spacer can affect the degree of orbital overlap between adjacent molecules, which directly impacts charge hopping and, therefore, mobility. While highly ordered crystalline domains are often desirable for high mobility, the flexibility of the spacer might lead to liquid-crystalline phases, which can also support efficient charge transport while offering processing advantages. openaccessjournals.com

The table below summarizes the potential of derivatives of this compound in OFETs.

Derived Material Potential Role in OFET Key Structural Feature Anticipated Property for High Performance
Poly(azomethine)p-type or n-type semiconductorExtended π-conjugationHigh charge carrier mobility, good environmental stability
Liquid Crystalline PolymerActive channel materialSelf-organizing mesophasesAnisotropic charge transport, solution processability
Small Molecule Schiff BaseVapor-deposited semiconductorOrdered crystalline packingHigh field-effect mobility, low off-current

Note: The suitability of these materials for OFET applications would require experimental validation of their charge transport characteristics.

Synthesis and Characterization of Derivatives and Analogues of 4 5 4 Formylphenoxy Pentoxy Benzaldehyde

Rational Design Principles for Structural Modification and Property Tuning of Dialdehyde (B1249045) Derivatives

The rational design of derivatives of 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde is centered on the strategic modification of its molecular structure to achieve desired properties in the resulting materials. The primary targets for modification are the aromatic rings and the flexible alkane spacer. By introducing various functional groups at different positions, a fine-tuning of electronic, thermal, and solubility characteristics can be achieved.

Key Design Principles:

Electronic Effects: The introduction of electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., halogens, nitro) onto the benzene (B151609) rings can significantly alter the reactivity of the aldehyde functionalities and the electronic properties of the molecule. This, in turn, influences the properties of derived polymers, such as poly(azomethine)s, affecting their conductivity and optical characteristics.

Steric Effects: The size and position of substituents play a crucial role in determining the molecular packing and, consequently, the macroscopic properties of the materials. For instance, in the design of liquid crystals, lateral substituents on the aromatic rings can disrupt or enhance mesophase formation and stability. mdpi.com

Spacer Length and Flexibility: The length and nature of the alkoxy chain connecting the two formylphenoxy units are critical in dictating the flexibility of the molecule. This is a key parameter in controlling the thermal properties, such as the glass transition temperature (Tg) and melting point (Tm), of polymers derived from these dialdehydes. A longer, more flexible spacer generally leads to lower transition temperatures.

Solubility: The incorporation of bulky or long-chain alkyl groups can enhance the solubility of both the monomer and the resulting polymers in common organic solvents, which is a crucial factor for their processing and characterization. researchgate.net

These design principles are systematically applied to tailor the performance of materials for specific applications, ranging from high-performance polymers to advanced liquid crystalline displays.

Synthetic Routes to Halogenated, Alkylated, and Heteroatom-Containing Analogues

The synthesis of analogues of this compound generally follows a convergent strategy, primarily involving the Williamson ether synthesis. This reaction connects substituted 4-hydroxybenzaldehyde (B117250) derivatives with a dihalogenated alkane.

A general synthetic scheme involves the reaction of a substituted 4-hydroxybenzaldehyde with a dihaloalkane, such as 1,5-dibromopentane (B145557), in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Synthesis of Halogenated Analogues: To synthesize halogenated derivatives, commercially available halogen-substituted 4-hydroxybenzaldehydes (e.g., 3-chloro-4-hydroxybenzaldehyde (B1581250) or 3-fluoro-4-hydroxybenzaldehyde) are used as starting materials. The reaction with 1,5-dibromopentane under basic conditions yields the corresponding halogenated dialdehydes. The presence of halogens can influence the reactivity of the aldehyde groups and introduce specific intermolecular interactions, which can be beneficial for applications like liquid crystals. rsc.org

Synthesis of Alkylated Analogues: Alkylated analogues can be prepared using alkyl-substituted 4-hydroxybenzaldehydes. These precursors can be synthesized through Friedel-Crafts alkylation of protected phenols followed by deprotection and formylation. The subsequent etherification with a dihaloalkane produces the desired alkylated dialdehyde. The alkyl chains enhance solubility and can influence the morphology of resulting polymers. researchgate.net

Synthesis of Heteroatom-Containing Analogues: The introduction of heteroatoms can be achieved by modifying either the aromatic rings or the spacer. For instance, replacing one of the benzene rings with a heterocyclic aromatic ring like pyridine (B92270) or thiophene (B33073) can significantly alter the electronic and coordination properties of the molecule. mdpi.comrsc.org The synthesis of such analogues would involve the use of the corresponding formyl-substituted heterocyclic phenol. Alternatively, heteroatoms can be incorporated into the spacer chain by using dihaloalkanes containing ether or thioether linkages.

The following table summarizes the general synthetic approach for these analogues:

Analogue TypePrecursorsGeneral Reaction
Halogenated Halogen-substituted 4-hydroxybenzaldehyde, 1,5-DihalopentaneWilliamson Ether Synthesis
Alkylated Alkyl-substituted 4-hydroxybenzaldehyde, 1,5-DihalopentaneWilliamson Ether Synthesis
Heteroatom-Containing Formyl-substituted heterocyclic phenol, 1,5-DihalopentaneWilliamson Ether Synthesis

Investigation of Structure-Property Relationships in Derivative Series for Material Science Applications

The systematic synthesis of derivative series of this compound allows for a thorough investigation of structure-property relationships. This is particularly relevant in the field of materials science, where the performance of polymers and liquid crystals is intrinsically linked to the molecular structure of their constituent monomers.

Poly(azomethine)s: Poly(azomethine)s, or poly(Schiff base)s, are a class of polymers synthesized through the polycondensation of dialdehydes with diamines. The properties of these polymers are highly dependent on the structure of the dialdehyde monomer.

Thermal Stability: The introduction of rigid aromatic units generally enhances the thermal stability of the resulting polymers. Conversely, flexible alkyl chains in the dialdehyde monomer can lower the glass transition temperature. Studies on various aromatic poly(azomethine)s have shown that their thermal decomposition temperatures can be very high, often exceeding 400°C. nih.gov

Solubility: The incorporation of bulky substituents or flexible side chains on the dialdehyde backbone is a common strategy to improve the solubility of otherwise rigid and insoluble poly(azomethine)s. researchgate.net For example, the presence of hexafluoroisopropylidene groups in the polymer backbone has been shown to significantly enhance solubility. nih.gov

Optical and Electronic Properties: The electronic nature of the substituents on the aromatic rings of the dialdehyde directly impacts the optoelectronic properties of the conjugated poly(azomethine)s. Electron-donating groups can lower the bandgap of the polymer, leading to a red-shift in its absorption spectrum, which is a desirable feature for applications in organic electronics. rsc.org

The following table presents hypothetical data on the thermal properties of poly(azomethine)s derived from substituted dialdehydes, illustrating the structure-property relationships.

Dialdehyde SubstituentGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
None (Parent Compound)180410
3,3'-Dichloro195425
3,3'-Dimethyl170400
2,2'-Dimethoxy165390

Liquid Crystals: The reaction of this compound and its derivatives with aromatic diamines can also lead to the formation of thermotropic liquid crystals. The mesomorphic properties of these materials are highly sensitive to the molecular structure.

Transition Temperatures: The length of the flexible spacer and terminal alkyl chains has a profound effect on the melting and clearing temperatures of the liquid crystals. An "odd-even" effect is often observed, where the transition temperatures alternate as the number of atoms in the alkyl chain changes from odd to even. researchgate.net

Application-Oriented Functionalization Strategies for Enhanced Material Performance

The reactive aldehyde groups of this compound and its derivatives offer a versatile platform for post-synthesis functionalization, enabling the enhancement of material performance for specific applications.

Crosslinking for Improved Mechanical and Thermal Properties: The aldehyde functionalities can be utilized for crosslinking polymeric materials. For example, polymers with pendant aldehyde groups can be crosslinked through reactions with diols or diamines, leading to the formation of robust networks with improved thermal stability and mechanical strength. This is particularly relevant for creating durable films and coatings.

Surface Functionalization: Materials derived from these dialdehydes can be functionalized at their surface. For instance, a polymer film can be treated with a solution containing a specific molecule that reacts with the surface aldehyde groups. This allows for the tailoring of surface properties such as hydrophilicity, biocompatibility, or adhesion.

Grafting of Functional Moieties: The aldehyde groups provide convenient handles for grafting other functional molecules onto a polymer backbone. This can be achieved through Schiff base formation followed by reduction to a stable amine linkage. This strategy can be employed to attach fluorescent dyes for imaging applications, or to immobilize catalysts for heterogeneous catalysis. For example, aldehyde-functionalized polymers have been used as scaffolds for the attachment of various functional molecules.

Development of Stimuli-Responsive Materials: The imine bond in poly(azomethine)s is susceptible to hydrolysis under acidic conditions. This property can be exploited to design stimuli-responsive materials that degrade or release an encapsulated cargo in response to a change in pH. This is a promising strategy for applications in drug delivery and controlled-release systems.

By employing these functionalization strategies, the performance of materials derived from this compound can be precisely tuned to meet the demands of a wide range of advanced applications.

Advanced Methodologies in the Study and Application of 4 5 4 Formylphenoxy Pentoxy Benzaldehyde

In-situ Spectroscopy for Reaction Monitoring and Mechanistic Insights into Dialdehyde (B1249045) Transformations

The transformation of dialdehydes, particularly in polymerization and condensation reactions, involves complex and often rapid changes. In-situ spectroscopy allows for real-time monitoring of these reactions without disturbing the system, providing critical data on reaction kinetics, intermediate species, and mechanistic pathways. researchgate.net

One of the primary transformations of 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde is its reaction with primary amines to form Schiff bases (or imines). iosrjournals.org This reaction is fundamental to the synthesis of poly(Schiff base)s and macrocyclic compounds. researchgate.netnih.gov In-situ spectroscopic techniques are invaluable for studying the mechanism of Schiff base formation, which proceeds via the nucleophilic addition of the amine to the aldehyde's carbonyl group to form an unstable carbinolamine intermediate, followed by dehydration to yield the imine. iosrjournals.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring the progress of the Schiff base condensation. The reaction can be tracked by observing the disappearance of the characteristic C=O stretching vibration of the aldehyde groups and the simultaneous appearance of the C=N stretching vibration of the newly formed imine bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ ¹H-NMR spectroscopy provides detailed mechanistic insights. The disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm) can be monitored quantitatively to determine reaction kinetics. nih.govnih.gov Furthermore, NMR can help identify intermediate species and the influence of reaction conditions, such as pH and the presence of catalysts, on the reaction pathway. mdpi.com

The table below summarizes the key spectroscopic changes that would be monitored during the transformation of this compound.

Spectroscopic TechniqueAnalyte GroupExpected ObservationMechanistic Insight
In-situ FTIR Aldehyde (C=O)Decrease in peak intensity (approx. 1700 cm⁻¹)Consumption of starting material
Imine (C=N)Increase in peak intensity (approx. 1650 cm⁻¹)Formation of Schiff base product nih.gov
Amine (N-H)Decrease in bending vibrationConsumption of amine co-reactant
In-situ ¹H-NMR Aldehyde Proton (-CHO)Disappearance of singlet (approx. 9.9 ppm)Quantitative tracking of reactant nih.gov
Imine Proton (-CH=N-)Appearance of new singlet (approx. 8.5 ppm)Quantitative tracking of product nih.gov
Carbinolamine IntermediatePotential transient appearance of new signalsIdentification of reaction intermediates iosrjournals.org

By applying these in-situ techniques, researchers can optimize reaction conditions, control polymer chain growth, and gain a fundamental understanding of the transformation processes involving this compound.

High-Throughput Screening for Material Discovery Utilizing Dialdehyde Precursors

High-Throughput Screening (HTS) has revolutionized materials science by enabling the rapid synthesis and evaluation of vast libraries of compounds, significantly accelerating the discovery of new materials with desired properties. rsc.orgmrs-j.org For a versatile precursor like this compound, HTS is an ideal methodology for exploring the extensive chemical space accessible through its dual aldehyde functionalities.

The primary application of HTS with this dialdehyde would be in the discovery of novel polymers, such as poly(Schiff base)s or polythioamides, with specific thermal, mechanical, or optical properties. nih.govrsc.org A typical HTS workflow involves four key stages: library design, parallel synthesis, high-throughput characterization, and data analysis. mrs-j.orgdovepress.com

Library Design: A library of potential polymers can be designed by selecting a diverse set of co-monomers to react with the dialdehyde. For instance, a library of aromatic and aliphatic diamines could be chosen to produce a range of poly(Schiff base)s with varying rigidity, solubility, and thermal stability. nih.gov

Parallel Synthesis: Using automated robotic synthesizers, the reactions between this compound and the library of co-monomers can be carried out in parallel under various controlled conditions (e.g., temperature, concentration, catalyst). mrs-j.orgdovepress.com

High-Throughput Characterization: Once the polymer library is synthesized, it must be rapidly screened for the properties of interest. For example, thermal stability could be assessed using automated thermogravimetric analysis (TGA), while optical properties like fluorescence could be measured using plate-based spectrophotometers. researchgate.net

The table below illustrates a hypothetical HTS experiment for discovering thermally stable polymers derived from this compound.

Library PositionCo-monomer (Diamine)Polymer TypeScreening PropertyPotential Outcome
A1p-PhenylenediamineAromatic Poly(Schiff Base)Thermal Stability (TGA)High thermal stability due to rigid backbone nih.gov
A21,6-HexanediamineAliphatic Poly(Schiff Base)Thermal Stability (TGA)Lower thermal stability, higher flexibility nih.gov
A34,4'-OxydianilineAromatic Poly(Schiff Base)SolubilityImproved solubility from ether linkage
A4Jeffamine® EDR-148Polyetheramine Poly(Schiff Base)Mechanical PropertiesElastomeric behavior
B1-B4Repeat A1-A4with different catalystReaction KineticsOptimized synthesis conditions

This systematic approach allows researchers to efficiently map structure-property relationships and identify promising new materials derived from dialdehyde precursors for applications in advanced composites, functional coatings, and more. rsc.org

Advanced Microscopy Techniques (e.g., AFM, SEM, TEM) for Material Characterization

Once new materials are synthesized from this compound, understanding their morphology and structure at the micro- and nanoscale is crucial for explaining their macroscopic properties. Advanced microscopy techniques provide direct visualization of material features.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography and morphology of materials. For a porous polymer network created using the dialdehyde, SEM can reveal the pore size, distribution, and interconnectivity, which are critical for applications in filtration or as scaffolds. dovepress.com For polymer films, SEM can characterize surface roughness and the presence of defects.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to visualize the internal structure of materials. If the dialdehyde is used to synthesize polymer-nanoparticle composites, TEM can confirm the size, shape, and dispersion of the nanoparticles within the polymer matrix. rsc.orgacs.org For semi-crystalline polymers, TEM can be used to visualize crystalline lamellae and amorphous regions.

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface profiles at the nanoscale. It can be used to measure surface roughness with high precision and can also probe local mechanical properties like stiffness and adhesion. For a liquid crystalline polymer film derived from the dialdehyde, AFM could be used to visualize the distinct domains and surface topography related to the liquid crystal phases.

The following table outlines the application of these microscopy techniques to a hypothetical polymer film derived from this compound.

Microscopy TechniqueInformation ObtainedRelevance to Material Properties
SEM Surface morphology, macroporosity, cracks, and defects. dovepress.comInfluences mechanical integrity, permeability, and optical appearance.
TEM Internal structure, nanoparticle dispersion, crystalline vs. amorphous domains. acs.orgDetermines bulk mechanical strength, thermal properties, and electronic properties of composites.
AFM Nanoscale surface topography, roughness (Ra, Rq), phase imaging.Affects surface friction, wettability, and adhesion. Can distinguish between different polymer phases.
XRD Crystallite size, degree of crystallinity, crystal structure. nih.govDirectly relates to material stiffness, thermal stability, and optical properties. nih.gov

These microscopy techniques, often used in a correlative manner, provide a comprehensive picture of the material's structure across multiple length scales, which is essential for establishing structure-property relationships and optimizing material performance.

Rheological Studies of Polymer or Liquid Crystalline Phases Derived from the Compound

Rheology is the study of the flow and deformation of matter. For polymers and liquid crystals derived from this compound, rheological studies are critical for understanding their processability and predicting their behavior in applications like injection molding or fiber spinning. mdpi.comuakron.edu The aromatic and semi-rigid nature of polymers derived from this dialdehyde, such as poly(Schiff base)s, makes them candidates for forming liquid crystalline phases. wikipedia.org

Liquid Crystalline Polymers (LCPs) exhibit complex rheological behavior that is distinct from conventional isotropic polymers. uakron.eduiupac.org Their viscosity is highly dependent on shear rate, temperature, and the alignment of the liquid crystal domains.

Steady Shear Rheology: This involves measuring viscosity as a function of shear rate. LCPs often exhibit a characteristic three-region flow curve: shear thinning at low shear rates, a Newtonian plateau, and further shear thinning at high shear rates. This behavior is linked to the progressive alignment of the liquid crystal domains with the direction of flow.

Oscillatory Rheology: In this dynamic test, a small, oscillating strain is applied to the sample to measure the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. These measurements are crucial for identifying the transition from solid-like to liquid-like behavior, determining the glass transition temperature (Tg), and characterizing the viscoelastic properties of the material. mdpi.com For LCPs, sharp changes in G' and G'' can indicate phase transitions, such as the transition to a nematic or smectic phase. mdpi.com

The table below details the types of rheological measurements and the insights they provide for a hypothetical LCP derived from this compound.

Rheological ExperimentMeasured ParametersKey Insights
Steady Shear Sweep Shear Viscosity (η) vs. Shear Rate (γ̇)Characterizes flow behavior (shear thinning/thickening), provides data for processing simulations. iupac.org
Temperature Sweep (Oscillatory) Storage Modulus (G'), Loss Modulus (G''), Tan Delta (δ)Identifies phase transition temperatures (e.g., glass transition, melting, nematic-isotropic). mdpi.com
Frequency Sweep (Oscillatory) G', G'' vs. Angular Frequency (ω)Probes molecular relaxation dynamics and viscoelastic nature (solid-like vs. liquid-like). mdpi.com
Normal Stress Measurement First Normal Stress Difference (N₁)Indicates elastic effects in flow, can be positive or negative for LCPs, related to molecular tumbling and alignment. iupac.org

By conducting these rheological studies, scientists and engineers can gain a deep understanding of how materials derived from this compound will behave during manufacturing processes and in their final application, enabling the design of high-performance materials. uakron.edu

Future Research Directions and Unexplored Avenues for 4 5 4 Formylphenoxy Pentoxy Benzaldehyde

Integration into Novel Multifunctional Material Systems and Hybrid Architectures

A primary avenue for future research lies in using 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde as a bespoke building block for novel multifunctional materials. The dual aldehyde functionality makes it an ideal candidate for polymerization and for creating cross-linked networks.

Covalent Organic Frameworks (COFs): Formyl-functionalized molecules are crucial linkers in the synthesis of COFs, which are porous crystalline polymers with high stability. ossila.com Future work could explore the use of this compound as a linker in COF synthesis. The flexible pentoxy chain could impart unique properties to the resulting framework, such as gate-opening behavior or enhanced processability, creating materials for gas storage, separation, or heterogeneous catalysis. ossila.com

Self-Healing Polymers and Gels: The reversible nature of the imine bond formed between aldehydes and amines could be exploited to create dynamic covalent networks. Integrating this dialdehyde (B1249045) into a polymer matrix could lead to materials with self-healing capabilities, where broken bonds can reform under specific stimuli.

Liquid Crystals: The rigid aromatic units combined with the flexible alkyl chain are characteristic features of some liquid crystalline molecules. Investigations into the thermal behavior of Schiff bases and other derivatives of this compound could reveal liquid crystalline phases, making them suitable for applications in displays and sensors.

Hybrid Organic-Inorganic Materials: The aldehyde groups can be used to anchor the molecule to inorganic surfaces (e.g., silica (B1680970) or metal oxides) that have been functionalized with amino groups. This would allow for the creation of hybrid materials that combine the processability and functionality of the organic component with the robustness of the inorganic scaffold.

Sustainable Synthesis and Degradation Pathways for Eco-Friendly Material Cycles

Developing green and sustainable chemical processes is paramount. Future research should address both the synthesis and the end-of-life considerations for materials derived from this compound.

Greener Synthesis Routes: The reported synthesis involves reacting p-hydroxybenzaldehyde with 1,5-dibromopentane (B145557) in dimethylformamide (DMF), a solvent with environmental and health concerns. nih.gov Future studies could focus on replacing DMF with greener alternatives like ionic liquids or supercritical CO2. Furthermore, exploring catalytic methods, such as phase-transfer catalysis, could improve reaction efficiency and reduce waste. Alternative synthetic strategies, like those developed for the similar compound 4-(4-formylphenoxy)benzaldehyde (B1280466) which use different starting materials to improve yield and safety, could also be adapted. google.com

Bio-based Feedstocks: A significant step towards sustainability would be the synthesis of the pentoxy linker from bio-based sources, such as furfural (B47365) or levulinic acid, which can be derived from biomass.

Controlled Degradation: The ether linkages within the molecule's backbone are generally stable but can be cleaved under specific conditions, such as with strong acids. numberanalytics.com Research into controlled degradation pathways, for instance, using targeted enzyme- or photocatalysis, would be a critical step toward creating a closed-loop life cycle for polymers and materials made from this compound, enabling chemical recycling back to the monomer or other useful small molecules.

Exploration of New Catalytic Applications Leveraging the Reactivity of the Formyl Groups

While the aldehyde groups are typically seen as points for building larger structures, they can also play a direct or indirect role in catalysis. nih.gov

Ligand Development for Homogeneous Catalysis: The molecule can act as a bidentate ligand, with the two oxygen atoms of the ether linkages and the two formyl groups capable of coordinating to a metal center. The resulting metal complexes could be investigated as catalysts for various organic transformations. The electronic properties of the catalyst could be fine-tuned by modifying the aromatic rings.

Organocatalysis: Schiff bases derived from this compound and chiral amines could be explored as organocatalysts for asymmetric synthesis. The defined spatial arrangement of the two catalytic sites could lead to high levels of stereocontrol in reactions like aldol (B89426) or Michael additions.

Heterogenized Catalysts: By incorporating the molecule into a solid support like a polymer or a COF, any catalytic activity could be translated into a heterogeneous system. This would simplify catalyst separation and recycling, aligning with the principles of green chemistry.

Emerging Technologies Leveraging Formyl-Functionalized Aromatic Ethers in Advanced Chemical Systems

Formyl-functionalized aromatic ethers represent a class of compounds with significant potential in cutting-edge chemical technologies. numberanalytics.comchemimpex.com The specific structure of this compound makes it a candidate for several emerging areas.

Molecular Electronics: The conjugated aromatic system could be exploited in the design of molecular wires or switches. By creating polymers or oligomers, the compound could form the basis of semiconducting materials whose conductivity could be modulated by chemical or electrochemical signals.

Chemical Sensors: The reactive aldehyde groups can selectively bind to specific analytes (e.g., amines, hydrazines) via covalent interactions. If the molecule is integrated with a fluorescent or chromophoric unit, this binding event could trigger a change in its optical properties, forming the basis of a chemosensor. Similar aromatic ethers have been used in the design of fluorescent probes for biological imaging. chemimpex.com

Advanced Porous Materials: As mentioned, the compound is a promising candidate for creating COFs. ossila.com Such materials are at the forefront of research for high-performance supercapacitors and for the selective extraction of contaminants from food or water. ossila.com The flexibility of the pentoxy linker in this compound could lead to "smart" sorbents that can adapt their pore size to capture specific guest molecules.

Data Tables

Table 1: Crystallographic Data for this compound

The following table summarizes the crystallographic data obtained from single-crystal X-ray diffraction analysis. nih.gov

ParameterValue
Chemical FormulaC₁₉H₂₀O₄
Molecular Weight312.35
Crystal SystemMonoclinic
a (Å)22.3018 (8)
b (Å)4.6829 (16)
c (Å)31.6082 (12)
β (°)103.752 (4)
Volume (ų)3206.5 (11)
Z8
Dihedral Angle (°)77.28 (6)

Data sourced from Balić et al. (2012). nih.gov

Q & A

Q. What are the established synthetic routes for 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and bis(2,2'-dichloroethyl)ether in dimethylformamide (DMF) under nitrogen atmosphere. Key steps include controlled temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography using silica gel with ethyl acetate/hexane eluents. Purity is verified via melting point analysis, thin-layer chromatography (TLC), and elemental analysis (>99% purity) .

Q. Which spectroscopic techniques are critical for characterizing this dialdehyde?

Essential methods include:

  • IR spectroscopy : Confirms aldehyde C=O stretches (~1700 cm⁻¹) and ether C–O–C vibrations (~1250 cm⁻¹).
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.8–6.9 ppm) and aldehyde protons (δ ~9.8 ppm); 13^{13}C NMR resolves carbonyl carbons (δ ~190 ppm) .
  • X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 77.28° between aromatic rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How does solubility impact experimental design for this compound?

The dialdehyde is sparingly soluble in water (≈8.45 mg/mL at 25°C) but highly soluble in polar aprotic solvents (DMF, DMSO) and ethanol. For condensation reactions (e.g., Schiff base formation), DMF is preferred to enhance reactivity with amines. Solvent choice must balance solubility with reaction kinetics to avoid premature precipitation .

Advanced Research Questions

Q. What structural features influence its reactivity in macrocyclic ligand synthesis?

The flexible pentoxy chain allows conformational adaptability, enabling [1+1] or [2+2] condensations with diamines. The para-substituted formyl groups ensure directional bonding, while weak C–H⋯O interactions (2.8–3.1 Å) stabilize intermediate complexes. Computational modeling (DFT) can predict optimal amine chain lengths for macrocycle formation .

Q. How do crystallographic parameters inform crystal engineering strategies?

Monoclinic crystal packing (space group C2/c, Z=8) reveals dimerization via C–H⋯O bonds, forming a 3D network. The dihedral angle (77.28°) between aromatic rings minimizes steric hindrance, while CH-π interactions (3.1–3.5 Å) contribute to lattice stability. These insights guide co-crystallization with metal ions for coordination polymers .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-state NMR and solid-state X-ray data (e.g., conformational flexibility) are addressed via:

  • Variable-temperature NMR : Probes dynamic behavior of the pentoxy chain.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in crystals.
  • DFT calculations : Compare optimized gas-phase structures with experimental geometries .

Q. How can reaction conditions be tuned for selective Schiff base formation?

Key factors include:

  • pH control : Mildly acidic conditions (pH 4–6) accelerate imine formation without aldehyde oxidation.
  • Solvent selection : Ethanol/water mixtures improve solubility of hydrophilic amines.
  • Catalysts : Trace acetic acid or Lewis acids (e.g., ZnCl₂) enhance reaction rates. Reaction progress is monitored via 1^1H NMR by tracking aldehyde proton disappearance .

Methodological Tables

Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space groupC2/c
Unit cell dimensionsa=22.30 Å, b=4.68 Å, c=31.61 Å
Dihedral angle (aromatic rings)77.28°
Hydrogen bond distancesC–H⋯O: 2.8–3.1 Å

Table 2: Optimal Solvent Systems for Reactions

ApplicationSolvent SystemReference
Schiff base synthesisDMF/EtOH (3:1 v/v)
RecrystallizationEthanol
Column chromatographyEthyl acetate/hexane (1:4)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.